1,1'-Biazulene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
82893-96-7 |
|---|---|
Molecular Formula |
C20H14 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
1-azulen-1-ylazulene |
InChI |
InChI=1S/C20H14/c1-3-7-15-11-13-19(17(15)9-5-1)20-14-12-16-8-4-2-6-10-18(16)20/h1-14H |
InChI Key |
AEULLTJSNVNSEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)C3=C4C=CC=CC=C4C=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,1 Biazulene Derivatives
Oxidative Dimerization Approaches
Oxidative dimerization represents a primary strategy for synthesizing 1,1'-biazulene scaffolds. This approach involves the one-electron oxidation of an azulene (B44059) derivative to form a radical cation intermediate. mdpi.com Due to the electronic structure of azulene, this radical cation is stabilized, facilitating a subsequent dimerization step, typically at the electron-rich 1-position, to form the desired C-C bond. mdpi.comclockss.org
Electrochemical methods offer a reagent-free approach to oxidative dimerization. nih.gov By applying an anodic potential, azulene derivatives can be oxidized to generate radical cations, which then couple to form the biazulene structure. mdpi.com This technique allows for controlled oxidation without the need for chemical oxidants, which can sometimes lead to side reactions or require difficult removal from the product mixture. nih.gov
Studies on azulene-1-azobenzene have shown that electrochemical oxidation can lead to polymerization, forming novel polyazulene materials for electrode surface modification. researchgate.net The process involves the generation of radical cationic species which couple. clockss.org For instance, electrochemical analysis of azuleno[1,2-b]thiophene revealed an irreversible oxidation wave, indicating the formation of an unstable radical cation; however, the resulting thiophene-fused this compound derivative showed two reversible oxidation waves, suggesting that the biazulenyl structure provides stabilization to the generated radical cation and dication species. clockss.org
| Substrate | Conditions | Product | Notes | Ref |
| Azulene-1-azobenzene | 0.1 M Tetrabutylammonium tetrafluoroborate (B81430) in CH2Cl2 | Poly(azulene-1-azobenzene) | Aimed at creating polymer films on electrode surfaces. | researchgate.net |
| Azuleno[1,2-b]thiophene | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) | Thiophene-fused this compound radical cation | The biazulene structure stabilizes the radical cation compared to the monomer. | clockss.org |
A variety of metal-based reagents are effective in promoting the oxidative dimerization of azulenes. rsc.org Iron(III) chloride (FeCl₃) is a commonly used oxidant for this transformation. rsc.org It has been employed in the oxidative coupling of azulene-1-azoarenes, where the reaction pathway is heavily influenced by the substituents on the arene ring. rsc.orgrsc.org For instance, while unsubstituted azulene-1-azobenzene undergoes coupling at the phenyl ring, electron-releasing groups on the phenyl ring can direct the coupling to the 3-position of the azulene moiety. rsc.orgrsc.org FeCl₃ has also been used to achieve the direct 3,3'-dimerization of BODIPY cores lacking substituents at other positions. rsc.org A stepwise intermolecular C-H/C-H coupling of 2-terphenyl azulene using FeCl₃ has been reported to yield an axially chiral this compound. thieme-connect.com
Manganese dioxide (MnO₂) is another effective oxidant for forming 1,1'-biazulenes. rsc.org It has been noted as a reagent for the oxidative dimerization of azulene precursors. rsc.org Similarly, copper-based systems, such as CuBr/O₂, have been utilized. rsc.org A notable example is the use of the [Cu(OH)(TMEDA)]₂Cl₂ complex under an air atmosphere to effect the oxidative dimerization of a 2-hydroxyazulene (B91678) derivative to furnish a this compound-2,2'-diol (1,1'-BAzOL) in good yield. rsc.org
Table 1: Examples of Metal-Mediated Oxidative Dimerization
| Azulene Derivative | Oxidant/Catalyst | Solvent | Product | Yield | Ref |
|---|---|---|---|---|---|
| 2-Terphenyl azulene | FeCl₃ | CH₂Cl₂–MeNO₂ | Axially chiral this compound derivative | 88% | thieme-connect.com |
| 2-Hydroxy-8-ethoxyazulene derivative | [Cu(OH)(TMEDA)]₂Cl₂ / air | Not specified | rac-1,1'-Biazulene-2,2'-diol (rac-1,1'-BAzOL) | 62% | rsc.org |
| Azulene-1-azo-(4'-methoxybenzene) | FeCl₃ | Benzene | 3,3'-coupled biazulene oligomers | - | rsc.orgrsc.org |
| 5-Aryl-BODIPY | FeCl₃ | Not specified | 3,3'-Dimerized BODIPY | - | rsc.org |
Beyond common metal salts, a range of other oxidizing agents have been successfully applied to the synthesis of 1,1'-biazulenes. Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) is a powerful oxidant capable of initiating the dimerization. rsc.org
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is another potent oxidant used for these couplings. rsc.org DDQ, often in the presence of an acid, is known to oxidize aromatic compounds to their corresponding radical cations, which can then dimerize. researchgate.netrsc.org
Electrophilic halide sources, such as N-iodosuccinimide (NIS), can also induce oxidative coupling instead of the expected halogenation. clockss.org For example, the reaction of azuleno[1,2-b]thiophene with NIS did not yield the iodoazulene derivative but instead produced the corresponding thiophene-fused this compound. This homo-coupling reaction was specific to NIS, as other N-halosuccinimides like NBS and NCS led to decomposition. clockss.org This method provides a metal-free route to this compound derivatives. clockss.org
The mechanism of oxidative dimerization is widely postulated to proceed through a radical cation intermediate. mdpi.commdpi.com Upon one-electron oxidation of the azulene moiety, a radical cation is formed. mdpi.com This intermediate is stabilized by the non-benzenoid aromatic system, which can delocalize the positive charge into the seven-membered ring, resembling a tropylium (B1234903) cation. mdpi.com The dimerization then occurs between two of these radical cations. rsc.org
For the FeCl₃-promoted oxidation of azulene-1-azoarenes, a mechanism involving a single-electron transfer from the azo compound to FeCl₃ to generate a radical cation has been proposed. rsc.orgrsc.org The subsequent coupling position (either on the azulene or the arene ring) is dictated by the electronic properties of the substituents. rsc.org Similarly, the oxidative coupling of azulene derivatives with NIS is also believed to involve a radical mechanism. clockss.org The generation of these radical intermediates is a key step, and their tendency to couple at the 1,1'-positions is a foundational aspect of these synthetic strategies. rsc.orgrsc.org Density functional theory (DFT) calculations have become instrumental in analyzing the complex plausible pathways in such oxidative couplings, often confirming the viability of single electron transfer steps. acs.org
Applications of Other Oxidants (e.g., (NH4)2S2O8, DDQ, Electrophilic Halide Sources)
Transition Metal-Catalyzed Coupling Reactions
While oxidative dimerization relies on the inherent reactivity of the azulene core, transition metal-catalyzed cross-coupling reactions provide a more controlled and versatile approach to constructing the this compound framework. These methods allow for the coupling of two distinct, pre-functionalized azulene units.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds, including the biaryl linkage in 1,1'-biazulenes. rsc.orgbeilstein-journals.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as an azulenylboronic acid or ester, with a haloazulene. vulcanchem.comresearchgate.net
Key to this strategy is the synthesis of the requisite coupling partners. 2-Azulenylboronates have been efficiently prepared from 2-iodoazulene (B3051789) via a halogen-metal exchange followed by quenching with a boronic ester. researchgate.net These boronates can then be coupled with various aryl bromides. researchgate.net For the synthesis of 1,1'-biazulenes, an azulene-1-boronic acid derivative is coupled with a 1-iodoazulene derivative. vulcanchem.com This approach has been used to access various substituted this compound systems. For example, the palladium-catalyzed cross-coupling of 6,6′-dibromo-1,1′-biazulene derivatives with arylboronic acids under Suzuki-Miyaura conditions has been established. researchgate.net Similarly, the reaction of 1,1′,3,3′-tetrahalo-2,2′-biazulene with 4-tert-butylphenylboronic acid resulted in bisarylated products, demonstrating the utility of this reaction for further functionalization of biazulene scaffolds. oup.com
Table 2: Examples of Suzuki-Miyaura Cross-Coupling for Biazulene Synthesis
| Boronic Acid/Ester | Halide Partner | Catalyst System | Base/Solvent | Product | Yield | Ref |
|---|---|---|---|---|---|---|
| 1-Boronate azulene-3,7-dione | 1-Iodoazulene-3,7-dione | Pd catalyst (not specified) | Not specified | [this compound]-3,7-dione (B12563237) | Plausible pathway | vulcanchem.com |
| 4-tert-Butylphenylboronic acid | 1,1′,3,3′-Tetrachloro-2,2′-biazulene | Pd₂(dba)₃ / SPhos | K₃PO₄ / Toluene (B28343) | 1,1'-Bis(4-tert-butylphenyl)-2,2'-biazulene (minor isomer) | 77% (combined isomers) | researchgate.netoup.com |
| 2-Azulenylboronate | Aryl bromides | Pd₂(dba)₃ / P(t-Bu)₃ | Not specified | Poly(2-azulenyl)benzenes | - | researchgate.net |
| Arylboronic acids | 6,6′-Dibromo-2,2′-diamino-1,1′-biazulene | Pd catalyst (not specified) | Not specified | 6,6'-Diaryl-2,2'-diamino-1,1'-biazulene | - | researchgate.net |
C-H Activation Strategies for Biazulene Formation
Carbon-hydrogen (C-H) activation has emerged as a powerful and atom-economical strategy for the formation of C-C bonds, and its application in azulene chemistry has led to novel pathways for biazulene synthesis. sigmaaldrich.com This approach circumvents the need for pre-functionalized starting materials, such as haloazulenes or organometallic azulene reagents. nih.gov
A notable example involves the direct oxidative C-H/C-H coupling of an azulene precursor to form a this compound core. rsc.orgrsc.org Researchers have reported the unexpected synthesis of an axially chiral this compound and its π-extended analogue starting from 2-terphenyl azulene. rsc.orgrsc.org The process proceeds through a stepwise intermolecular and intramolecular oxidative C–H/C–H coupling, demonstrating a sophisticated application of C-H functionalization to construct complex π-conjugated systems. rsc.org This direct coupling strategy highlights the potential for creating sterically hindered and structurally unique biazulene derivatives. rsc.orgrsc.org While C-H activation can be directed to other positions of the azulene ring, such as the 2-position using a carboxylate directing group, direct C-H/C-H coupling at the nucleophilic 1-position represents a key strategy for accessing the this compound scaffold. cam.ac.uk
Table 1: Example of C-H Activation for this compound Synthesis
| Starting Material | Product | Key Transformation | Reference |
|---|
Ullmann-Type Coupling of Haloazulene Derivatives
The Ullmann reaction, a classic method involving the copper-catalyzed coupling of aryl halides, represents one of the earliest and most reliable strategies for synthesizing biazulenes. nih.govorganic-chemistry.org This method is particularly effective for creating symmetrical biazulenes through the homocoupling of haloazulene precursors. researchgate.net
Detailed studies have demonstrated the efficacy of Ullmann-type coupling for various this compound derivatives. For instance, the reaction of ethyl 3-iodoazulene-1-carboxylate in the presence of copper powder affords diethyl 1,1′-biazulene-3,3′-dicarboxylate in excellent yield. researchgate.net Similarly, other iodoazulene derivatives have been successfully dimerized to produce the corresponding biazulenes. researchgate.net The reaction can also be applied in a mixed-coupling fashion; a mixed Ullmann reaction between ethyl 3-iodoazulene-1-carboxylate and ethyl 2-iodoazulene-1-carboxylate yields a mixture of the two homocoupled products (1,1'- and 2,2'-biazulenes) along with the cross-coupled 1,2′-biazulene derivative. researchgate.netnii.ac.jp The parent this compound hydrocarbon can then be obtained through decarboxylation of the resulting ester derivatives. researchgate.net
Table 2: Synthesis of 1,1'-Biazulenes via Ullmann Coupling
| Haloazulene Precursor | Coupling Product | Yield | Reference |
|---|---|---|---|
| Ethyl 3-iodoazulene-1-carboxylate | Diethyl 1,1′-biazulene-3,3′-dicarboxylate | Excellent | researchgate.net |
Photochemical Synthesis Routes to 1,1'-Biazulenes
Photochemical methods offer an alternative approach to constructing the biazulene skeleton. rsc.org These reactions utilize light to promote the dimerization of azulene precursors. nih.gov Early reports in biazulene synthesis describe the photochemical preparation of biazulene isomers, such as the formation of 2,2'-di-guaj-azulyl from the natural product guaiazulene (B129963). nih.gov While specific details on the photochemical synthesis of 1,1'-biazulenes are less common in recent literature compared to coupling methods, it remains a recognized synthetic pathway. rsc.org Modern synthetic photochemistry often employs photocatalysts that can be activated by visible light to generate reactive intermediates from organic substrates, a strategy that could be applied to develop new photochemical routes to biazulenes. nih.gov
Aromatization of Partially Saturated Precursors to this compound Systems
The synthesis of 1,1'-biazulenes can also be achieved through the aromatization of a partially saturated precursor. rsc.org This strategy involves constructing a dimeric system containing non-aromatic or partially saturated azulene-like rings, which are then converted to the fully aromatic biazulene structure in a final step.
Stereoselective Synthesis and Resolution Techniques for this compound Analogs
Due to restricted rotation around the C1-C1' single bond, this compound derivatives can exhibit axial chirality, similar to the well-known 1,1'-binaphthyl (BINAP) systems. vulcanchem.comresearchgate.net This has spurred significant interest in the development of methods to obtain enantiomerically pure biazulene analogs for potential applications in asymmetric catalysis and materials science. nih.govrsc.org
The direct synthesis of a single enantiomer of a this compound derivative, known as enantioselective synthesis, is a highly desirable but challenging goal. Attempts have been made to achieve enantioselective oxidative dimerization of azulene precursors. For instance, adapting a known method for the enantioselective dimerization of 2-naphthols using copper complexes with chiral BINAM ligands was attempted for the synthesis of a this compound-2,2'-diol (1,1'-BAzOL). nih.gov However, this approach resulted in the desired product with only a low enantiomeric excess (e.e.). nih.gov Similarly, the attempted enantioselective oxidative dimerization of a 2-aminoazulene precursor using various chiral ligands also yielded the biazulene product with only modest enantioselectivity. nih.gov These results highlight the difficulties in achieving high levels of stereocontrol in the direct dimerization step to form chiral 1,1'-biazulenes.
Given the challenges of direct enantioselective synthesis, the resolution of racemic mixtures is the most common and effective method for obtaining enantiopure this compound analogs. nih.gov Two primary techniques are employed: preparative high-performance liquid chromatography (HPLC) and derivatization with a chiral auxiliary. orgosolver.com
Preparative Chiral HPLC: This technique directly separates the enantiomers of a racemic biazulene mixture using a column with a chiral stationary phase. tcichemicals.com It has been successfully used to resolve a variety of biazulene isomers. nih.gov The first resolution of a biazulene, 2,2′-dimethyl-1,1′-biazulene, was achieved using this method in 1983. nih.gov More recently, researchers have resolved racemic mixtures of π-extended 1,1'-biazulenes and 4,4'-biazulenes, isolating the individual enantiomers for further study. rsc.orgresearchgate.net
Resolution via Chiral Auxiliaries: This classic resolution method involves covalently attaching a chiral auxiliary to the racemic compound, creating a mixture of diastereomers. orgosolver.com Because diastereomers have different physical properties, they can be separated using standard chromatographic techniques like silica (B1680970) gel chromatography. tcichemicals.com A notable example is the resolution of racemic 1,1′-biazulene-2,2′-diol (rac-1,1′-BAzOL). nih.gov The racemic diol was reacted with commercially available (–)-menthyl chloroformate, a chiral auxiliary. nih.gov This reaction produced a mixture of two diastereomeric bis(menthyl carbonate) derivatives. nih.gov These diastereomers were readily separated by column chromatography. nih.gov Finally, the chiral auxiliary was cleaved from each separated diastereomer through ethanolysis to afford the pure (R) and (S) enantiomers of 1,1′-BAzOL. nih.gov
Table 3: Examples of Resolution of Racemic Biazulene Derivatives
| Biazulene Derivative | Resolution Method | Reference |
|---|---|---|
| 2,2′-Dimethyl-1,1′-biazulene | Preparative Chiral HPLC | nih.gov |
| 2,2′-Dimethoxy-1,1′-biazulene | Preparative Chiral HPLC | nih.gov |
| π-Extended this compound | Preparative Chiral HPLC | rsc.org |
| 4,4′-Biazulene | Preparative Chiral HPLC | researchgate.net |
Stereochemical Aspects and Atropisomerism of 1,1 Biazulene
Axial Chirality in Non-Benzenoid Biaryls, with a Focus on 1,1'-Biazulene
Axial chirality is a form of stereoisomerism where a molecule lacks a traditional chiral center but possesses a chiral axis, an axis about which a set of substituents is held in a spatial arrangement that is not superimposable on its mirror image. rsc.org In biaryl compounds, this chirality arises from hindered rotation around the single bond connecting the two aromatic rings. rsc.org The presence of bulky substituents in the positions ortho to the inter-ring bond creates a steric barrier high enough to prevent free rotation, leading to the existence of stable, isolable enantiomers known as atropisomers. rsc.org
While this phenomenon is well-documented for benzenoid systems like biphenyls and binaphthyls, its exploration in non-benzenoid aromatic systems such as biazulenes is a more recent development. rsc.orgresearchgate.net Azulene (B44059), a non-benzenoid isomer of naphthalene (B1677914), is a 10π electron aromatic hydrocarbon composed of a fused five-membered and seven-membered ring. rsc.orgrsc.org This structure imparts unique electronic and optical properties. rsc.org The linkage of two azulene units can result in 15 possible positional isomers of biazulene, with the this compound being one of the most studied in the context of axial chirality. rsc.orgnih.gov
The investigation into the axial chirality of this compound systems has revealed that, similar to their benzenoid cousins, the introduction of substituents is a prerequisite for observing stable atropisomerism. rsc.org
The archetypal examples of atropisomeric biaryls are found in the binaphthyl series, with compounds like BINOL (1,1'-bi-2-naphthol) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) being cornerstones of asymmetric catalysis. rsc.org These molecules derive their configurational stability from the steric hindrance provided by the substituents at the 2 and 2' positions of the naphthalene rings. rsc.org
In comparison, the study of axial chirality in this compound systems is less extensive. rsc.org However, research has shown that the principles governing atropisomerism in binaphthyls are broadly applicable to 1,1'-biazulenes. The presence of substituents at the 2 and 2' positions, which are ortho to the 1,1'-biaryl bond, is crucial for inducing a significant barrier to rotation. rsc.org For instance, the racemization energy barrier of 4,4'-biazulene has been found to be comparable to that of 1,1'-binaphthyl. researchgate.net
A notable difference lies in the inherent asymmetry and electronic properties of the azulene core compared to the more symmetric naphthalene. Azulene possesses a significant dipole moment, arising from its electron-rich five-membered ring and electron-deficient seven-membered ring. rsc.org This electronic characteristic, which is absent in naphthalene, can potentially influence the rotational barrier and the chiroptical properties of biazulene atropisomers.
The fundamental requirement for atropisomerism in this compound systems is the presence of substituents that create a steric barrier to rotation around the C1-C1' single bond. rsc.org This restricted rotation freezes the molecule into one of two stable, non-interconvertible enantiomeric conformations. rsc.org
The key structural features necessary for observing stable atropisomers in 1,1'-biazulenes are:
Substitution at the Ortho Positions: Similar to binaphthyls, substituents at the 2 and 2' positions of the this compound scaffold are critical. These groups sterically clash in the planar transition state for rotation, thereby raising the energy barrier to racemization. rsc.org
Bulky Substituents: The size of the ortho substituents directly correlates with the rotational barrier. Larger groups lead to greater steric hindrance and, consequently, higher configurational stability of the atropisomers. rsc.org
The first resolution of a biazulene, specifically 2,2'-dimethyl-1,1'-biazulene and 2,2'-dimethoxy-1,1'-biazulene, was achieved in 1983, demonstrating that even relatively small methyl and methoxy (B1213986) groups at the 2 and 2' positions are sufficient to allow for the separation of enantiomers. rsc.org
Comparative Analysis with Binaphthyl Atropisomers
Configurational Stability and Racemization Barriers of 1,1'-Biazulenes
The configurational stability of atropisomers is a critical parameter that determines their utility, particularly in applications like asymmetric catalysis where the chiral catalyst must maintain its stereochemical integrity under reaction conditions. This stability is quantified by the energy barrier to racemization, which is the energy required to overcome the steric hindrance and allow for rotation around the chiral axis. nsf.gov
Atropisomers are often classified based on their rotational energy barriers (ΔG‡) and corresponding half-lives (t1/2) for racemization at a given temperature. wuxibiology.com
Class 1: ΔG‡ < 20 kcal/mol, t1/2 in seconds. These atropisomers rotate freely and are not separable at room temperature. wuxibiology.com
Class 2: 20 kcal/mol < ΔG‡ < 30 kcal/mol, t1/2 between hours and days. These are separable but may racemize over time. wuxibiology.com
Class 3: ΔG‡ > 30 kcal/mol, t1/2 in years. These are configurationally stable and can be isolated and stored as single enantiomers. wuxibiology.com
The racemization kinetics of 1,1'-biazulenes are typically studied by monitoring the change in enantiomeric excess of a sample over time at a specific temperature. springernature.commdpi.com This is often achieved using techniques like chiral High-Performance Liquid Chromatography (HPLC) or by observing the decay of the circular dichroism (CD) signal. rsc.orgnih.gov
For example, the racemization of an enantiopure sample of a this compound-2,2'-diol derivative showed partial racemization after 14 hours at 60°C and near-complete racemization at 80°C over the same period. nih.gov By performing these kinetic experiments at different temperatures, the activation energy (Ea), and other thermodynamic parameters for racemization such as the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), can be determined using the Eyring equation. mdpi.com
The table below presents a comparison of the experimentally determined barriers to racemization for several this compound derivatives.
Data sourced from multiple scientific publications.
Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting and understanding the rotational barriers in atropisomeric systems. nih.gov These calculations can provide valuable insights into the geometries of the ground state and the transition state for rotation, as well as the energetic profile of the rotation process. nih.gov
Quantum mechanical torsion scans can be employed to evaluate the energy barrier of axial rotation, which helps in estimating the interconversion rate of atropisomers. wuxibiology.com For biaryl systems, computational studies have shown a strong correlation between calculated rotational barriers and experimentally determined values. nih.gov For instance, DFT calculations at the B3LYP-D3/6-311G* level of theory have been shown to predict rotational barriers with an error of only about 1.1 kcal/mol. nih.gov
These computational approaches allow for the systematic investigation of how different substituents at various positions on the this compound scaffold affect the rotational barrier. This predictive capability is crucial for the rational design of new, configurationally stable chiral ligands and materials based on the this compound framework. nih.gov
Experimental Determination of Racemization Kinetics
Enantiomeric Purity and Chiral Recognition in this compound Research
The ability to obtain enantiomerically pure samples of 1,1'-biazulenes is essential for their application in stereoselective processes and for studying their chiroptical properties. rsc.orgresearchgate.net The separation of racemic mixtures of this compound derivatives is commonly achieved through chiral HPLC. rsc.orgrsc.org An alternative method involves the use of a chiral auxiliary to form diastereomers, which can then be separated by standard chromatographic techniques, followed by the removal of the auxiliary to yield the pure enantiomers. rsc.org
Once resolved, the enantiomeric purity of 1,1'-biazulenes is often confirmed by chiroptical spectroscopy, particularly circular dichroism (CD). Enantiomers of a chiral molecule exhibit mirror-image CD spectra. nih.gov A configurationally stable, enantiopure sample will show a consistent CD spectrum at room temperature. nih.gov
Chiral recognition, the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound, is a fundamental concept in chemistry and biology. nih.govnih.gov In the context of this compound research, chiral recognition is important for the development of chiral sensors and for understanding the mechanisms of enantioselective catalysis. The unique electronic and structural features of the this compound scaffold make it an interesting platform for designing new systems for chiral recognition. researchgate.netnih.gov
The study of self-induced diastereomeric anisochronism (SIDA) by NMR spectroscopy is a powerful method for observing self-recognition of enantiomers and can be used to determine enantiomeric purity without the need for external chiral resolving agents. nih.govnih.gov This phenomenon, where enantiomers in a racemic mixture experience different chemical environments, could potentially be explored in future this compound research. nih.gov
Chromatographic Enantioseparation (e.g., Chiral Stationary Phase HPLC)
The resolution of racemic mixtures of this compound derivatives into their constituent enantiomers is most effectively achieved through enantioselective high-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs). This technique relies on the differential interactions between the enantiomers and the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation.
Detailed research has demonstrated the successful separation of axially chiral this compound derivatives using polysaccharide-based CSPs. For instance, the enantiomers of a novel axially chiral this compound (referred to as 1 ) and its π-extended derivative (2 ) were baseline separated using a CHIRALPAK® ID column. rsc.org The specific conditions for these separations are critical for achieving optimal resolution and are detailed in the table below.
The selection of the mobile phase composition and temperature is crucial for optimizing the separation factor (α) and resolution (Rs) of the enantiomers. mdpi.com The successful separation of these this compound derivatives underscores the efficacy of chiral HPLC in accessing enantiopure samples for further characterization. rsc.org Earlier work by Tajiri in 1983 also reported the resolution of 2,2′-dimethyl-1,1′-biazulene and 2,2′-dimethoxy-1,1′-biazulene using preparative chiral stationary phase HPLC. nih.gov
Chiroptical Properties for Enantiomeric Characterization (e.g., Circular Dichroism Spectroscopy)
Once separated, the enantiomeric purity and absolute configuration of the this compound atropisomers are determined using chiroptical techniques, most notably Circular Dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers exhibit equal and opposite CD signals, resulting in mirror-image spectra. This provides definitive proof of their enantiomeric relationship and can be used to assess enantiopurity. jasco-global.comrsc.org
The enantiomers of the aforementioned axially chiral this compound (1 ) and its π-extended derivative (2 ) display clear, mirror-image CD spectra. rsc.org The (R)-enantiomers, which were the first to elute during the chiral HPLC separation, show distinct Cotton effects across the UV-visible and near-infrared regions. The corresponding (S)-enantiomers exhibit perfectly inverted spectra. These chiroptical properties are a direct consequence of the helical twist of the biazulene system.
The experimental CD spectra for these compounds are summarized in the table below, highlighting the characteristic peaks that define their chiroptical signature.
The absolute configuration of these atropisomers, designated as (R) or (S), is typically assigned by comparing the experimentally measured CD spectra with theoretical spectra generated through time-dependent density functional theory (TD-DFT) calculations. rsc.org The configurational stability of these molecules can also be investigated by monitoring the CD signal at elevated temperatures to determine the barrier to racemization. For example, a 1,1′-biazulene analogue of BINOL was found to be configurationally stable at room temperature, as confirmed by its superimposable mirror-image CD spectra. nih.gov
Electronic Structure and Theoretical Investigations of 1,1 Biazulene
Quantum Chemical Characterization of Electronic States in 1,1'-Biazulene Derivatives
Quantum chemical calculations, particularly using density functional theory (DFT), have been instrumental in elucidating the electronic states of this compound and its derivatives. rsc.orgblueqat.comrsc.org These theoretical studies provide valuable insights into the molecule's frontier molecular orbitals (FMOs), charge distribution, and aromaticity, which are crucial for understanding its reactivity and potential applications in materials science. rsc.orgnih.gov
The HOMO-LUMO energy gap is a key parameter that influences a molecule's electronic properties and reactivity. irjweb.com A smaller gap generally indicates higher reactivity and facilitates electronic transitions. irjweb.com In azulene (B44059), the HOMO is primarily localized on the seven-membered ring, while the LUMO is concentrated on the five-membered ring. vulcanchem.com
Theoretical calculations on this compound and its derivatives reveal how structural modifications affect the FMO energies and the corresponding energy gap. For instance, the introduction of electron-withdrawing groups, such as dione (B5365651) functionalities, can stabilize both the HOMO and LUMO, leading to a reduction in the energy gap and enabling absorption of visible light. vulcanchem.com Conversely, extending the π-conjugation of the system can lead to a narrowing of the HOMO-LUMO gap. rsc.org The specific energies are highly dependent on the nature and position of substituents on the biazulene core.
Below is a table summarizing representative HOMO-LUMO data for this compound and related derivatives from theoretical calculations.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 2,2′-Biazulene | -5.15 | -2.33 | 2.82 |
| BAzDI-1 | -5.85 | -2.91 | 2.94 |
| BAzDI-2 | -5.60 | -3.02 | 2.58 |
Data sourced from DFT calculations on biazulene diimide derivatives. rsc.org
Azulene itself possesses a notable dipole moment of approximately 1.08 D, arising from the charge separation between the electron-rich five-membered ring and the electron-deficient seven-membered ring. rsc.orgvulcanchem.com This inherent polarity is a defining feature of azulene-containing compounds.
Aromaticity is a fundamental concept describing the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing (4n+2) π-electrons, as defined by Hückel's rule. iitk.ac.inmasterorganicchemistry.comlibretexts.org Benzene is the quintessential aromatic compound. plutusias.com The delocalization of π-electrons over the ring system leads to this increased stability. iitk.ac.inplutusias.com
Analysis of Charge Distribution and Dipole Moment Contributions
Theoretical Modeling of Spectroscopic Signatures of this compound
Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. chemrxiv.orgku.edu These theoretical models can simulate UV-Vis absorption spectra and provide detailed insights into the nature of electronic transitions and subsequent excited-state dynamics. nih.govup.ac.za
Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra of molecules. nih.gov By calculating the energies of electronic transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.), it is possible to predict the absorption maxima (λ_max).
For azulene and its derivatives, the UV-Vis spectrum is characterized by multiple absorption bands. rsc.orgresearchgate.net The lowest energy transition (S₀ → S₁) is typically weak, while a stronger absorption occurs at higher energies, corresponding to the S₀ → S₂ transition. rsc.org Theoretical calculations for this compound and its derivatives show that the absorption spectra are influenced by the substitution pattern, with λ_max values shifting depending on the electronic nature of the substituents. nih.gov For instance, π-extended derivatives generally exhibit red-shifted absorption maxima. nih.gov
The table below presents calculated and experimental absorption data for some azulene derivatives.
| Compound | Calculated λ_max (nm) (S₀ → S₁) | Experimental λ_max (nm) |
| Guaiazulene (B129963) Derivative 3a | ~650-680 | Not specified |
| π-Extended Azulene Derivatives | Steadily increased with chromophore length | Consistent with calculations |
Data sourced from TD-DFT calculations on various azulene derivatives. nih.gov
One of the most fascinating aspects of azulene and its derivatives is their violation of Kasha's rule, which states that fluorescence should occur from the lowest excited state of a given multiplicity (S₁). mdpi.comnih.gov Azulene, however, exhibits fluorescence from its second excited singlet state (S₂). mdpi.comnih.govnih.gov This phenomenon, known as anti-Kasha emission, is attributed to a large energy gap between the S₂ and S₁ states, which hinders efficient internal conversion from S₂ to S₁. nih.gov
Theoretical studies on this compound systems explore how the coupling of two azulene units affects these excited-state dynamics. The relative energies of the excited states and the potential energy surfaces are computationally modeled to understand the pathways for radiative and non-radiative decay. nih.gov In some rationally designed biazulene derivatives, anti-Kasha emission has been observed from even higher excited states, such as S₃. nih.gov This is achieved by enforcing molecular rigidity and controlling the orbital couplings between the azulene units, which can inhibit internal conversion to lower excited states. nih.govrsc.org The (anti)aromatic character of the excited states also plays a crucial role; for azulene, the S₁ state is considered antiaromatic and relaxes quickly non-radiatively, while the S₂ state is aromatic and has a longer lifetime, allowing for fluorescence. acs.org
Computational UV-Vis Spectroscopy and Absorption Maxima Predictions
Influence of Substituents and Positional Isomerism on this compound Electronic Structure
Substituents can dramatically alter the electronic distribution within the this compound framework. For instance, introducing electron-withdrawing groups, such as ketone groups at the 3- and 7-positions in [this compound]-3,7-dione (B12563237), polarizes the system and modifies its frontier molecular orbitals (FMOs). vulcanchem.com Specifically, these groups destabilize the Highest Occupied Molecular Orbital (HOMO) and stabilize the Lowest Unoccupied Molecular Orbital (LUMO), leading to a reduced HOMO-LUMO gap and enabling absorption of visible light. vulcanchem.com Conversely, the introduction of electron-donating groups like methoxy (B1213986) or diphenylaniline moieties can raise the HOMO energy levels. mdpi.commdpi.com For example, introducing diphenylaniline groups at the 2 and 6 positions of azulene leads to a significant reduction in the HOMO-LUMO energy gap. mdpi.com
The electrochemical oxidation of aromatic compounds to form conducting polymers is also influenced by substituents. cdnsciencepub.com The stability of the intermediate radical cation, which is crucial for electropolymerization, is dependent on the nature of the substituents present. cdnsciencepub.com
Positional isomerism plays a critical role in determining the electronic and charge-transport properties of biazulenes. Studies on linear biazulene isomers, such as 2,6'-biazulene, 2,2'-biazulene (B12667019), and 6,6'-biazulene, have revealed that their unimolecular planarities and intramolecular reorganization energies are directly influenced by the linkage position. researchgate.netacs.org The planarity of these isomers follows the order: 2,2'-biazulene > 2,6'-biazulene > 6,6'-biazulene. acs.org This trend in planarity also correlates with the extent of π-conjugation. acs.org Furthermore, hole mobility in these isomers is also dependent on the linkage, with the order being 2,2'-biazulene > 6,6'-biazulene > 2,6'-biazulene. researchgate.netacs.org The lower mobility of 2,6'-biazulene is attributed to its asymmetric molecular orbital distribution. researchgate.netacs.org Theoretical models, such as the Hückel model, have been employed to understand these differences, showing that the this compound dimer exhibits the largest energy difference between the LUMO+1 and LUMO, and between the HOMO and HOMO-1, making it a suitable candidate for specific photophysical applications like anti-Kasha emission. nih.gov
| Substituent | Position(s) | Effect on HOMO | Effect on LUMO | Resulting Property Change | Reference |
|---|---|---|---|---|---|
| Ketone (C=O) | 3, 7 | Destabilized | Stabilized | Reduced HOMO-LUMO gap, visible light absorption | vulcanchem.com |
| Methoxy (OCH3) | 10, 10' | Electron-donating | - | Altered redox properties | mdpi.com |
| Diphenylaniline | 2, 6 | Raised energy level | - | Reduced HOMO-LUMO energy gap | mdpi.com |
Electronic Structure Considerations in Advanced Functional Materials Design utilizing this compound
The tunable electronic structure of this compound makes it a promising building block for a variety of advanced functional materials. nih.gov Its inherent dipole moment and the ability to modulate its frontier orbitals through substitution are key features exploited in materials design. rsc.org
π-π Stacking Interactions and Charge Transport Pathway Analysis
The solid-state packing of biazulene derivatives, particularly π-π stacking, is crucial for efficient charge transport in organic electronic devices. researchgate.net The unique dipole moment of azulene influences these stacking interactions, with antiparallel stacking between adjacent azulene units being a notable feature in the crystal structures of some derivatives. nih.govacs.org This arrangement can enhance electronic coupling and mechanical stability. acs.org
The design of molecules like azuperylene, an isoelectronic isomer of perylene (B46583), highlights the potential of azulene-based structures. researchgate.netresearchgate.net Azuperylene derivatives have been shown to exhibit exceptional herringbone π-π stacking, which is ideal for charge transport. researchgate.netresearchgate.net Organic field-effect transistors (OFETs) fabricated from these materials have demonstrated high hole transport mobility. researchgate.net The planarity and symmetry of biazulene isomers directly impact their packing and, consequently, their charge transport properties. researchgate.netacs.org For instance, the superior hole mobility of 2,2'-biazulene compared to other linear isomers is supported by transfer integral calculations, underscoring the importance of molecular structure and orbital symmetry in facilitating charge transfer. researchgate.netacs.org In contrast, its structural isomer, 2,2'-binaphthalene, shows no field-effect transistor characteristics. acs.org
| Isomer | Unimolecular Planarity Order | Hole Mobility Order | Key Factor for Charge Transport | Reference |
|---|---|---|---|---|
| 2,2'-Biazulene | 1 | 1 | High planarity and symmetric molecular orbital distribution | researchgate.netacs.org |
| 6,6'-Biazulene | 3 | 2 | - | researchgate.netacs.org |
| 2,6'-Biazulene | 2 | 3 | Asymmetric molecular orbital distribution leads to lower mobility | researchgate.netacs.org |
Donor-Acceptor Characteristics in Biazulene Frameworks
The inherent electronic asymmetry of the azulene core, with its electron-rich five-membered ring and electron-deficient seven-membered ring, imparts intrinsic donor-acceptor characteristics to the molecule. mdpi.comnih.govrsc.org This feature is highly advantageous for designing materials for optoelectronic applications. mdpi.com By strategically functionalizing the biazulene scaffold, it is possible to create sophisticated donor-acceptor (D-A) or acceptor-donor-acceptor (A-D-A) systems. nih.gov
The development of 2,2'-biazulene-1,1',3,3'-tetracarboxylic diimides (BAzDIs) is a prime example of harnessing the donor-acceptor nature of biazulene. nih.govresearchgate.net These molecules, which feature a 2,2'-biazulene core and two seven-membered imide groups, exhibit unique photophysical properties and are promising for organic electronics. nih.govresearchgate.net The introduction of the electron-withdrawing imide groups significantly enhances the oxidative ability of the biazulene core. researchgate.net
Furthermore, the concept of donor-acceptor interactions has been extended to covalent organic frameworks (COFs). rsc.orgbioengineer.org In these frameworks, the alternating arrangement of donor and acceptor segments provides well-defined pathways for intermolecular charge transfer, which can accelerate carrier mobility and reduce electron-hole recombination. rsc.org The precise integration of donor and acceptor moieties into the ordered backbone of COFs is a key strategy for enhancing photocatalytic activity. rsc.orgbioengineer.org
Derivatization and Functionalization Strategies for 1,1 Biazulene
Regioselective Functionalization of 1,1'-Biazulene Scaffolds
Regioselective functionalization allows for the precise introduction of substituents at specific positions on the biazulene framework, which is crucial for fine-tuning its molecular properties.
The azulene (B44059) nucleus is known for its susceptibility to electrophilic aromatic substitution (SEAr), a reaction that preferentially occurs at the electron-rich five-membered ring. masterorganicchemistry.com In the context of this compound, the 3- and 3'-positions are typically the most reactive sites for electrophilic attack, assuming they are unsubstituted. rsc.org This reactivity provides a direct pathway to introduce a variety of functional groups.
The general mechanism for electrophilic aromatic substitution involves two main steps:
Attack of the electrophile: The aromatic π-system acts as a nucleophile, attacking the electrophile (E+). This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as a Wheland intermediate. masterorganicchemistry.com
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring. masterorganicchemistry.com
Common electrophilic substitution reactions applicable to the this compound scaffold include halogenation, nitration, and sulfonation. masterorganicchemistry.com For instance, halogenation introduces synthetically versatile halide atoms that can be used in subsequent cross-coupling reactions. researchgate.net The introduction of electron-withdrawing or electron-donating groups through SEAr can significantly alter the electronic structure and, consequently, the photophysical properties of the this compound derivative.
Achieving high site selectivity in the functionalization of arenes is a significant challenge in synthetic chemistry. acs.orgnih.gov For this compound, strategies often rely on directing groups or the inherent reactivity differences of the azulene positions. For example, the presence of certain substituents can direct incoming electrophiles to specific positions.
Recent advancements have demonstrated that high para-selectivity can be achieved in certain electrophilic substitutions, which is a notable improvement over traditional methods that often yield mixtures of isomers. acs.orgnih.gov In some cases, the use of specific reagents can lead to unexpected but highly regioselective outcomes. For instance, the reaction of 1-azulenyl methyl sulfide (B99878) with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of N-oxides of heterocycles can lead to the formation of this compound derivatives. researchgate.net
Site-selective functionalization can also be achieved through metal-mediated C-H bond activation, where a metal catalyst, often guided by a directing group, selectively cleaves a specific C-H bond to introduce a new functional group. mdpi.com While less explored for this compound itself, these methods offer a powerful toolkit for precise modifications.
Electrophilic Aromatic Substitution on Azulene Subunits
Post-Synthetic Modification and Functional Group Interconversion in this compound Chemistry
Post-synthetic modification involves the chemical transformation of existing functional groups on a pre-formed this compound scaffold. wikipedia.orgsolubilityofthings.com This approach is highly valuable as it allows for the diversification of biazulene derivatives from a common intermediate. rsc.orgimperial.ac.uk
Hydroxyl groups on the this compound core are particularly useful handles for post-synthetic modification due to their versatile reactivity. nih.gov A key strategy involves converting the hydroxyl group into a better leaving group, which facilitates subsequent nucleophilic substitution reactions. nih.govlibretexts.org
One important transformation is the conversion of hydroxyl groups to trifluoromethanesulfonates (triflates). Triflates are excellent leaving groups, making them ideal precursors for cross-coupling reactions. For example, a this compound-2,2'-diol can be converted into the corresponding bis(triflate), which then serves as an electrophilic partner in various coupling reactions. rsc.org
Another significant conversion is the transformation of hydroxyl groups into phosphonates. This can be achieved through a cross-coupling reaction. For instance, a 1,1'-biazulenyl-2,2'-diol was successfully transformed into the corresponding 2,2'-bis(phosphonate), demonstrating the feasibility of introducing phosphorus-containing functionalities. rsc.orgrsc.org This opens up possibilities for creating novel ligands for catalysis or materials with altered electronic properties.
Table 1: Examples of Hydroxyl Group Transformations in this compound Derivatives
| Starting Material | Reagents | Product | Significance | Reference |
|---|---|---|---|---|
| 1,1′-Biazulene-2,2′-diol | Triflic anhydride, Pyridine | 1,1′-Biazulene-2,2′-bis(trifluoromethanesulfonate) | Creates an excellent leaving group for cross-coupling reactions. | rsc.org |
| 1,1′-Biazulene-2,2′-diol derivative | (EtO)₂P(O)H, Pd catalyst | 2,2′-Bis(phosphonate)-1,1′-biazulene | Introduces phosphorus-containing functional groups. | rsc.orgrsc.org |
Halogenation of the this compound scaffold is a critical step for enabling a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira-Hagihara couplings. researchgate.netmdpi.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Halogens are typically introduced at the 1- and 3-positions via electrophilic substitution. researchgate.net The resulting halo-biazulenes can then be coupled with various partners. For example, a 1,1',3,3'-tetrahalo-2,2'-biazulene was successfully used in a Suzuki-Miyaura cross-coupling reaction with an arylboronic acid to yield bisarylated-2,2'-biazulenes. researchgate.net Interestingly, under the reaction conditions, two of the halogen atoms were reductively removed. researchgate.net
The stability of the halo-azulene intermediate is a crucial factor. For instance, 1-haloazulenes can be unstable, which limits their use in some coupling reactions. rsc.org However, the presence of electron-withdrawing groups can stabilize the halo-azulene, facilitating the coupling process. researchgate.net
Table 2: Examples of Cross-Coupling Reactions with Halogenated 1,1'-Biazulenes
| Biazulene Substrate | Coupling Partner | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 1,1′,3,3′-Tetrahalo-2,2′-biazulene | 4-tert-butylphenylboronic acid | Suzuki-Miyaura | 1,3-Bis(4-tert-butylphenyl)-2,2′-biazulene | researchgate.net |
| 6,6′-Dibromo-1,1′-biazulene derivative | Arylboronic acid | Suzuki-Miyaura | 6,6′-Diaryl-1,1′-biazulene derivative | researchgate.net |
| 6,6′-Dibromo-1,1′-biazulene derivative | Terminal alkyne | Sonogashira-Hagihara | 6,6′-Dialkynyl-1,1′-biazulene derivative | researchgate.net |
Transformation of Hydroxyl Groups (e.g., to Phosphonates, Trifluoromethanesulfonates)
Formation of Fused and π-Extended this compound Derivatives
Extending the π-conjugated system of this compound by fusing it with other aromatic rings can lead to materials with novel electronic and optical properties, making them attractive for applications in organic electronics. researchgate.netresearchgate.net
One approach involves the intramolecular cyclization of appropriately substituted this compound precursors. For instance, an axially chiral this compound and its π-extended derivative were synthesized from a 2-terphenyl azulene via a stepwise intermolecular and intramolecular oxidative C-H/C-H coupling. rsc.orgnagoya-u.ac.jprsc.org This method allows for the creation of complex, fused architectures.
Another strategy is the synthesis of biazulenes that are fused with heterocyclic rings. A novel thiophene-fused this compound derivative was prepared by the reaction of azuleno[1,2-b]thiophene with N-iodosuccinimide. researchgate.net The extension of the π-system in such derivatives has been shown to significantly affect their spectroscopic and redox properties. researchgate.net Similarly, pyridine-fused heteroaromatics incorporating an azulene unit have been constructed, showing potential as semiconductor materials. nsf.gov
The synthesis of these fused systems often relies on modern synthetic methodologies, including transition metal-catalyzed cyclizations. researchgate.net The resulting polycyclic aromatic hydrocarbons containing the this compound core are of great interest for their potential use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and other electronic devices. researchgate.net
Synthesis of Thiophene-Fused this compound Derivatives
A notable advancement in the functionalization of this compound involves the fusion of thiophene (B33073) rings, leading to novel heterocyclic systems with distinct electronic properties. A key method for achieving this is through the reaction of azuleno[1,2-b]thiophene with N-iodosuccinimide (NIS). clockss.orgresearchgate.net While NIS is typically employed as an iodinating agent in azulene chemistry, its reaction with azuleno[1,2-b]thiophene results in an oxidative homo-coupling, yielding a thiophene-fused this compound derivative. clockss.orgmdpi.com This reaction is noteworthy as it proceeds without the need for a metal catalyst, high temperatures, or extended reaction times, which are often required in other this compound syntheses. clockss.org
The starting material, azuleno[1,2-b]thiophene, can be prepared from methyl 1,2-dihydro-9-(azuleno[1,2-b]thiophene)carboxylate. clockss.org The subsequent reaction with NIS provides a direct route to the thiophene-fused this compound. clockss.org Interestingly, the use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) does not yield the desired product, but instead leads to the decomposition of the starting material. clockss.org This suggests a specific reactivity of azuleno[1,2-b]thiophene with NIS. clockss.org
The resulting thiophene-fused this compound derivative exhibits unique electronic and optical properties, which have been characterized using cyclic voltammetry (CV), differential pulse voltammetry (DPV), and UV/Vis spectroscopy. clockss.orgresearchgate.net
Table 1: Synthesis of Thiophene-Fused this compound
| Starting Material | Reagent | Product | Key Observation |
|---|---|---|---|
| Azuleno[1,2-b]thiophene | N-Iodosuccinimide (NIS) | Thiophene-fused this compound | Oxidative homo-coupling occurs instead of iodination. clockss.orgmdpi.com |
| Azuleno[1,2-b]thiophene | N-Bromosuccinimide (NBS) / N-Chlorosuccinimide (NCS) | Decomposition | The desired coupling reaction does not occur. clockss.org |
| 1,2-Dihydro-9-azuleno[1,2-b]thiophene | N-Iodosuccinimide (NIS) | Decomposition | No formation of the corresponding 1-iodoazulene or this compound derivative. clockss.org |
Phenanthrene-Fused Biazulene Systems
Expanding the π-conjugated system of this compound through the fusion of polycyclic aromatic hydrocarbons like phenanthrene (B1679779) has been a strategy to create novel materials with interesting spectral and redox properties. mdpi.com A key example is the synthesis of 10,10'-dimethoxy-9,9'-biazuleno[2,1-c]phenanthrene. mdpi.com
This synthesis involves the regioselective homocoupling of 10-methoxyazuleno[2,1-c]phenanthrene in the presence of ammonium (B1175870) persulfate (APS) in degassed toluene (B28343) at 100 °C. mdpi.com The starting material, 10-methoxyazuleno[2,1-c]phenanthrene, is itself synthesized through previously established methods. mdpi.com The structure of the resulting phenanthrene-fused biazulene has been confirmed by ¹H-NMR, FT-IR, and mass spectrometry, as well as by X-ray crystal structure analysis. mdpi.com
Cyclic voltammetry studies of 10,10'-dimethoxy-9,9'-biazuleno[2,1-c]phenanthrene revealed reversible two-stage one-electron oxidation processes, indicating potential for applications in electronic materials. mdpi.com This redox behavior is attributed to a planar conformation that allows for spin and/or charge delocalization across the entire π-system. mdpi.com
Table 2: Synthesis of 10,10'-Dimethoxy-9,9'-biazuleno[2,1-c]phenanthrene
| Starting Material | Reagent | Solvent | Temperature | Product |
|---|---|---|---|---|
| 10-Methoxyazuleno[2,1-c]phenanthrene | Ammonium persulfate (APS) | Toluene | 100 °C | 10,10'-Dimethoxy-9,9'-biazuleno[2,1-c]phenanthrene |
Design and Synthesis of Biazulene Aromatic Diimides (BAzDIs)
A significant development in the functionalization of biazulene has been the creation of the first class of azulene-based aromatic diimides, known as 2,2'-biazulene-1,1',3,3'-tetracarboxylic diimides (BAzDIs). researchgate.netnih.govnih.gov These molecules are designed to be promising building blocks for organic optoelectronic materials. researchgate.netnih.gov The design strategy involves introducing carbonyl groups at the 1- and 3-positions of the azulene rings to achieve a deep Lowest Unoccupied Molecular Orbital (LUMO) energy level, while N-alkyl chains are incorporated to enhance solubility for solution-processed organic field-effect transistors (OFETs). researchgate.net
The synthesis of BAzDIs involves the aminolysis of the corresponding acid anhydrides, followed by dehydration. mdpi.com For instance, the synthesis of BAzDI-1 and BAzDI-2 starts from a 2,2'-biazulene (B12667019) precursor. nih.gov Initial attempts to synthesize the tetracarboxylate intermediate via a copper-catalyzed Ullmann coupling reaction were unsuccessful. nih.gov However, a successful self-coupling reaction of the precursor was developed. nih.gov
BAzDIs exhibit unique chemical structures and frontier molecular orbitals, with relatively higher LUMO energies and narrower band gaps compared to their perylene (B46583) diimide (PDI) counterparts. nih.gov X-ray crystal structure analysis of BAzDI-1 revealed an antiparallel stacking between adjacent azulene units, driven by the dipole moment of azulene. nih.govacs.org This results in a slipped one-dimensional (1D) packing motif with short intermolecular atom-atom contacts, which is expected to facilitate charge transport. nih.gov The unique photophysical and electrochemical properties of BAzDIs make them a promising new class of organic dyes and semiconductors. nih.govresearchgate.net
Table 3: Properties of BAzDI Derivatives
| Compound | Key Structural Feature | HOMO Energy (eV) | LUMO Energy (eV) | Key Finding |
|---|---|---|---|---|
| BAzDI-1 | n-octyl substituents | -5.85 | -2.91 | Forms a slipped 1D packing motif in the crystal structure. nih.gov |
| BAzDI-2 | 6,6'-diaryl-substituted | -5.68 to -6.04 | -3.63 to -3.73 | Exhibits excellent electron transport properties. researchgate.net |
Reaction Mechanisms in 1,1 Biazulene Chemistry
Mechanistic Pathways of 1,1'-Biazulene Dimerization
The direct coupling of two azulene (B44059) units to form a this compound scaffold can be achieved through several mechanistic routes, primarily involving oxidative or reductive processes.
Oxidative coupling is a common strategy for the synthesis of 1,1'-biazulenes, often proceeding through a radical cation mechanism. mdpi.commdpi.com This process can be initiated either chemically or electrochemically. mdpi.com
The generally accepted mechanism involves the one-electron oxidation of the azulene molecule to form an azulene radical cation. mdpi.com Due to the electronic structure of azulene, this radical cation is stabilized by the formation of a tropylium-like moiety in the seven-membered ring. mdpi.com The dimerization then occurs, typically at the electron-rich 1-position, leading to the formation of the this compound. mdpi.commdpi.com
For instance, the oxidative dimerization of azulene-1-azoarenes and N-(azulen-1-ylmethylene)arylamines in the presence of iron(III) chloride (FeCl₃) proceeds via a radical cation intermediate. mdpi.commdpi.com The process begins with the loss of an electron from the azulene moiety. The resulting radical cation then dimerizes. mdpi.commdpi.com Similarly, electrochemical oxidation of azulene in an appropriate electrolyte solution also leads to the formation of 1,1'-linked azulene units through the dimerization of radical cations. tandfonline.com This process is fundamental to the formation of polyazulene films, which consist of repeating azulene units. tandfonline.commdpi.com
The regioselectivity of the dimerization is influenced by substituents on the azulene ring. If the 1-position is unsubstituted, dimerization preferentially occurs there. mdpi.com However, if the azulene is substituted in a way that alters the electron density distribution, coupling can be directed to other positions. mdpi.com
Electron paramagnetic resonance (EPR) studies have confirmed the presence of radical cations during the oxidation of azulene-containing polymers, supporting the proposed radical mechanism. nih.gov The stability of the radical cation intermediate is a key factor in the success of these oxidative coupling reactions. clockss.org
Reductive coupling provides an alternative pathway to biazulenes. An example of this is the reaction of azulene with α,β-unsaturated ketones in the presence of magnesium and chlorotrimethylsilane. mdpi.com The proposed mechanism involves the transfer of an electron from the metal to the azulene, forming a radical anion which then progresses to a dianion. mdpi.com This reactive species can then participate in coupling reactions. While this specific example leads to a substituted azulene, similar principles can be applied to achieve dimerization.
Another instance of reductive coupling involves the use of Grignard reagents. While primarily leading to the addition of the Grignard reagent to the azulene, the reaction mixture can also contain dimeric azulene products, suggesting a competing reductive coupling pathway. mdpi.com
Radical Mechanisms in Oxidative Coupling Processes
Mechanisms of Functionalization Reactions on this compound Systems
Once the this compound core is formed, it can be further modified through various functionalization reactions. The mechanisms of these reactions are crucial for controlling the synthesis of specifically substituted biazulene derivatives.
The azulene nucleus is highly susceptible to electrophilic aromatic substitution (SEAr), a characteristic that extends to this compound. The general mechanism for SEAr involves a two-step process. libretexts.orgwikipedia.orgmasterorganicchemistry.com
Formation of a σ-complex (arenium ion): The π-system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). masterorganicchemistry.comlumenlearning.com This is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a positively charged carbocation intermediate known as a Wheland intermediate or arenium ion. wikipedia.orgmasterorganicchemistry.com
Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic system and resulting in the substituted product. libretexts.orgwikipedia.org
In azulene and its derivatives, the five-membered ring is more electron-rich than the seven-membered ring, making it the preferred site for electrophilic attack. researchgate.net Theoretical studies and experimental observations consistently show that position 1 (and by extension, position 3) is the most reactive site for electrophilic substitution under kinetic control. chem-soc.si This is due to the greater stability of the resulting arenium ion intermediate. libretexts.org However, substitution at position 2 can sometimes lead to the thermodynamically more stable product. chem-soc.si
The regioselectivity of SEAr on this compound is therefore directed primarily to the available positions on the five-membered rings. For example, halogenation reactions, which are important for introducing functional groups for further derivatization, readily occur at the 1- and 3-positions. researchgate.net
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Azulene
| Position of Substitution | Kinetic Product | Thermodynamic Product |
|---|---|---|
| 1 | Major | Minor |
| 2 | Minor | Major |
| 4 | Minor | Minor |
| 5 | Minor | Minor |
| 6 | Minor | Minor |
This table is a generalized representation based on theoretical and experimental findings. chem-soc.si
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the functionalization of 1,1'-biazulenes. researchgate.net This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. libretexts.orgwikipedia.org The catalytic cycle for the Suzuki-Miyaura reaction is generally understood to proceed through three main steps: libretexts.orgyonedalabs.com
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (e.g., a halo-biazulene), forming a Pd(II) intermediate. libretexts.org This step involves the insertion of the palladium atom into the carbon-halogen bond. wikipedia.org
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the organoboron compound, forming a more nucleophilic "ate" complex that facilitates the transfer. libretexts.orgorganic-chemistry.org
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org
For 1,1'-biazulenes, this methodology is invaluable for introducing aryl or other organic fragments at specific positions, provided a halo-biazulene precursor is available. For example, 2-azulenylboronates can be coupled with aryl bromides to produce poly(2-azulenyl)benzenes. researchgate.net Similarly, 6,6'-dibromo-1,1'-biazulene derivatives can undergo Suzuki-Miyaura coupling to introduce substituents at these positions. researchgate.net
Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Reactants | Intermediate | Product |
|---|---|---|---|
| Oxidative Addition | R¹-X, Pd(0)L₂ | [R¹-Pd(II)L₂-X] | - |
| Transmetalation | [R¹-Pd(II)L₂-X], [R²-B(OR)₃]⁻ | [R¹-Pd(II)L₂-R²] | - |
| Reductive Elimination | [R¹-Pd(II)L₂-R²] | - | R¹-R², Pd(0)L₂ |
R¹ = Biazulenyl, R² = Organic fragment, X = Halide, L = Ligand libretexts.orgwikipedia.org
Intramolecular cyclization reactions of appropriately substituted this compound precursors offer a route to complex, fused polycyclic aromatic hydrocarbons (PAHs) containing the biazulene moiety. These reactions often proceed through mechanisms involving either electrophilic attack or radical pathways.
One such pathway is the Scholl oxidation, a method used to form carbon-carbon bonds between aromatic rings via oxidative cyclodehydrogenation. rsc.org When applied to precursors designed to form azulene-embedded PAHs, the reaction can proceed through either an arene cation mechanism or a radical cation mechanism. rsc.org In the radical cation mechanism, the initial step is the abstraction of an electron from the substrate. The resulting spin density distribution on the molecule can then be used to predict the sites of C-C bond formation. rsc.org However, a significant challenge in the Scholl oxidation of azulene derivatives is the competing tendency for intermolecular dimerization to form polyazulenes, which can dominate over the desired intramolecular cyclization. rsc.orgrsc.org
Another approach involves the intramolecular cyclization of 1-ethynylazulenes bearing a suitable functional group on the ethynyl (B1212043) substituent. For instance, 1-(phenylethynyl)azulenes with an ortho-methoxycarbonyl group on the phenyl ring can undergo intramolecular cyclization in the presence of an acid or N-iodosuccinimide (NIS) to form azulene-substituted isocoumarins. nii.ac.jp The mechanism likely involves the activation of the alkyne by the electrophile (a proton or iodonium (B1229267) ion), followed by intramolecular nucleophilic attack by the oxygen of the ester group.
Similarly, the synthesis of cyclopenta-fused PAHs can be achieved from 2-aryl-substituted anilines through the in-situ generation of a diazonium intermediate, which then undergoes intramolecular aromatic substitution. rsc.org While not directly involving a biazulene precursor, this illustrates a general mechanistic principle of intramolecular cyclization that could be adapted to biazulene systems.
The success and regioselectivity of these intramolecular cyclizations are highly dependent on the specific precursor structure, the reaction conditions, and the relative stability of the intermediates involved in the cyclization versus competing reaction pathways.
Stereochemical Control and Mechanistic Insights into Chiral Induction in this compound Synthesis
Mechanistic Understanding of Enantioselective Synthesis
The enantioselective synthesis of 1,1'-biazulenes hinges on the principles of asymmetric induction, where a chiral influence directs the formation of one enantiomer over the other. wikipedia.org This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or by transferring chirality from a pre-existing stereocenter. wikipedia.orgchemistrydocs.com
One of the primary approaches to enantioselective this compound synthesis is through asymmetric catalysis . wikipedia.org This involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to create a chiral environment for the key bond-forming reaction. wikipedia.orgsnnu.edu.cn For instance, enantioselective oxidative coupling of azulene precursors can be achieved using chiral ligands that coordinate to the metal center, thereby influencing the stereochemical outcome of the reaction. mdpi.com The precise mechanism of chiral induction in these systems often involves the formation of a diastereomeric transition state, where the chiral catalyst differentiates between the two prochiral faces of the azulene substrate. The difference in the activation energies for the formation of the two diastereomeric transition states leads to the preferential formation of one enantiomer. wikipedia.org
Another strategy is the use of chiral auxiliaries . In this method, a chiral molecule is covalently attached to the azulene precursor. wikipedia.orgchemistrydocs.com This chiral auxiliary then directs the stereochemical course of the subsequent coupling reaction, leading to the formation of a diastereomerically enriched biazulene. The auxiliary can then be cleaved to yield the enantiomerically enriched this compound. chemistrydocs.com For example, a chiral auxiliary has been used to attempt the diastereoselective dimerization of an azulene, resulting in the this compound product with moderate diastereoisomeric excess. nih.gov
Central-to-axial chirality transfer represents another mechanistic pathway. beilstein-journals.org In this approach, a molecule containing a stereogenic center is converted into an axially chiral biazulene. The stereochemistry of the final product is determined by the configuration of the initial stereocenter.
The enantioselective synthesis of a this compound analogue of BINOL, termed 1,1'-BAzOL, has been reported, demonstrating the feasibility of obtaining these compounds in enantiopure form. nih.govrsc.org The resolution of the racemic mixture was achieved through the formation of diastereomeric bis(menthyl carbonate) derivatives, which were then separated and subjected to ethanolysis. rsc.org
Racemization Pathways and Energy Profile Analysis
The configurational stability of axially chiral 1,1'-biazulenes is a critical factor, and understanding the pathways and energy barriers associated with their racemization is essential. Racemization is the process by which an enantiomerically pure or enriched sample converts into a racemic mixture. This occurs through the rotation around the C1-C1' single bond, which allows for the interconversion of the two enantiomers.
The energy barrier to racemization is a key parameter that determines the configurational stability of a chiral biaryl compound. nih.gov For 1,1'-biazulenes, this barrier is influenced by the steric hindrance imposed by substituents near the chiral axis. nih.gov Larger substituents generally lead to a higher rotational barrier and greater configurational stability.
Kinetic studies and computational methods, such as Density Functional Theory (DFT), are employed to investigate racemization pathways and determine the associated energy profiles. researchgate.netresearchgate.net For example, the racemization of 1,1'-BAzOL was studied at elevated temperatures, and the activation energy (Ea) for this process was determined. nih.gov
A comparison of the racemization barriers for various biazulene derivatives provides valuable insights into the structural factors that govern their configurational stability. nih.gov For instance, the measured activation energy for 1,1'-BAzOL is similar to that of 4,4'-biazulene. nih.gov In contrast, 2,2'-dimethoxy-1,1'-biazulene exhibits a lower racemization barrier, which is attributed to the absence of bulky groups in the 8 and 8' positions. nih.gov Conversely, other derivatives with bulky groups at the C2 position show significantly higher racemization barriers, indicating that steric hindrance at this position can effectively restrict rotation around the biaryl axis. nih.gov DFT calculations have predicted a racemization energy barrier for [this compound]-3,7-dione (B12563237) that is comparable to that of 1,1'-binaphthyl, suggesting that the dione (B5365651) substituents contribute to enhanced steric hindrance. vulcanchem.com
The table below presents a comparison of the racemization barriers for several biazulene derivatives.
| Compound | Racemization Barrier (Ea) (kcal/mol) | Notes |
| 1,1'-BAzOL (2,2'-dihydroxy-1,1'-biazulene) | Similar to 4,4'-biazulene nih.gov | First this compound analogue of BINOL prepared in enantiopure form. nih.govrsc.org |
| 2,2'-Dimethoxy-1,1'-biazulene | Lower than 1,1'-BAzOL nih.gov | Lack of flanking groups in the 8,8'-positions. nih.gov |
| Substituted 1,1'-Biazulenes | Higher than 1,1'-BAzOL nih.gov | Bulky groups at C2 hinder rotation. nih.gov |
| [this compound]-3,7-dione | Comparable to 1,1'-binaphthyl (~30 kcal/mol) vulcanchem.com | DFT prediction; dione substituents likely enhance steric hindrance. vulcanchem.com |
| 4,4'-Biazulene | Comparable to 1,1'-binaphthyl researchgate.net | Racemization energy barrier determined by kinetic experiments and DFT calculations. researchgate.net |
This table is based on available research data and provides a comparative overview of racemization barriers.
The study of racemization pathways not only provides fundamental knowledge about the dynamic behavior of these chiral molecules but also has practical implications for their application, as it defines the temperature range within which their chirality is maintained. nih.gov
Advanced Characterization Techniques for 1,1 Biazulene Systems
Spectroscopic Analysis Techniques
Spectroscopy is a fundamental tool in the study of 1,1'-biazulene systems, providing insights into their electronic transitions, vibrational modes, and three-dimensional structures.
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis/Fluorescence)
Electronic absorption (UV-Vis) and fluorescence spectroscopy are essential for probing the electronic structure and photophysical properties of this compound systems. edinst.com
Detailed Research Findings: The UV-Vis absorption spectra of this compound derivatives exhibit characteristic bands that provide insight into their electronic transitions. For instance, 2,2′-diaryl-1,1′-biazulenes have been synthesized and their electronic properties studied, with redox measurements suggesting electronic communication between the two azulene (B44059) subunits. researchgate.net The linkage at the 1-position appears to raise the HOMO energy levels. researchgate.net
The photophysical properties of biazulene diimides (BAzDIs) have also been investigated. researchgate.net DFT calculations and experimental data for two BAzDI derivatives revealed unique photophysical characteristics, suggesting their potential as organic electronic materials. researchgate.net The UV-Vis absorption spectra of these compounds in dichloromethane (B109758) show distinct absorption bands, with the long-wavelength absorptions providing information about the S0 → S1 transition. researchgate.net
Furthermore, the design of anti-Kasha emitters based on a biazulene core has been explored. nih.gov By embedding two antiparallel azulene units into a polycyclic conjugated hydrocarbon, researchers have been able to manipulate the photophysical properties. nih.gov Steady-state fluorescence and transient absorption spectroscopy confirmed the predicted anti-Kasha emission from a high-energy excited state in a synthesized derivative. nih.gov
Interactive Data Table: UV-Vis Absorption Data for Selected this compound Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| 2,2′-Diaryl-1,1′-biazulene | THF | ~580 (S₀→S₁) | ~350 | researchgate.net |
| BAzDI-1 | Dichloromethane | 592 (S₀→S₁) | Not specified | researchgate.net |
| BAzDI-2 | Dichloromethane | 572 (S₀→S₁) | Not specified | researchgate.net |
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. stellarnet.us These techniques are based on the interaction of light with molecular vibrations, with IR spectroscopy measuring the absorption of infrared radiation and Raman spectroscopy analyzing the inelastic scattering of monochromatic light. stellarnet.usedinst.com
Detailed Research Findings: In the study of complex molecules, FT-IR and Raman spectroscopy are complementary, as their selection rules differ. edinst.com IR activity requires a change in the dipole moment during a vibration, while Raman activity necessitates a change in polarizability. edinst.comuni-siegen.de This means that some vibrations may be active in one technique but not the other, and using both provides a more complete vibrational picture. edinst.com
For example, in the analysis of 5-nitro-2-(4-nitrobenzyl) benzoxazole, theoretical calculations were used to assign the observed IR and Raman bands to specific vibrational modes, such as C-H stretching, C=N stretching, and NO2 wagging modes. esisresearch.org This level of detailed analysis is also applicable to this compound systems to understand the vibrational characteristics of the azulene rings and the inter-ring linkage. The C-H stretching vibrations are typically observed in the 3250–3500 cm⁻¹ range, while C-C stretching modes can appear as strong Raman signals. oatext.com Bending modes and other skeletal vibrations provide further structural information. oatext.com
Interactive Data Table: General Vibrational Mode Regions
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique(s) |
| C-H Stretching | 3250 - 3500 | IR, Raman |
| C=O Stretching | 1790 - 1835 | Raman |
| C-C Stretching | ~1259 | Raman |
| C-H Bending | 1300 - 1500 | IR, Raman |
| Lattice Vibrations | 0 - 850 | Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of this compound derivatives and assessing their purity. sigmaaldrich.combyjus.com It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. byjus.com
Detailed Research Findings: Both ¹H and ¹³C NMR are routinely used to characterize this compound systems. The chemical shifts (δ) in ¹H NMR, expressed in parts per million (ppm), reveal the electronic environment of the protons. For instance, in an axially chiral this compound derivative, distinct signals were observed for the protons on the azulene rings, with specific coupling constants (J) indicating the spatial relationships between neighboring protons.
¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound derivatives are sensitive to their hybridization and the nature of attached substituents. In complex derivatives, some sp² carbon signals may overlap, requiring advanced NMR techniques for complete assignment. The purity of a sample can also be readily assessed by the absence of extraneous peaks in the NMR spectra. byjus.com
Interactive Data Table: ¹H NMR Data for a π-Extended this compound Derivative
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Reference |
| 9.29 | d | 9.6 | 2H | Azulene H | |
| 8.96 | d | 7.8 | 2H | Azulene H | |
| 8.67 | d | 7.8 | 2H | Azulene H |
Chiroptical Spectroscopy (Circular Dichroism) for Enantiomeric Characterization
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules like certain this compound derivatives. univ-amu.fr CD measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional structure of enantiomers. univ-amu.frmdpi.com
Detailed Research Findings: Axially chiral this compound derivatives have been successfully separated into their enantiomers, which exhibit mirror-image CD spectra. rsc.orgnagoya-u.ac.jp This confirms the enantiomeric relationship and allows for the determination of the absolute configuration when compared with theoretical calculations. rsc.orgnagoya-u.ac.jp The CD spectra of these compounds can extend into the near-infrared region, indicating complex electronic transitions. rsc.org
In a study of a this compound analogue of BINOL, the separated enantiomers showed superimposable mirror-image CD spectra, confirming their configurational stability at room temperature. rsc.org The temperature-dependent racemization of these enantiomers was also studied using CD spectroscopy, allowing for the determination of the rotational barrier. rsc.org This highlights the utility of CD in not only characterizing chirality but also in studying the dynamic properties of chiral molecules. rsc.org The binding of chiral ligands to metal ions to form self-assembled structures can also be monitored by the changes in their CD spectra. rsc.org
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of this compound compounds. premierbiosoft.comnih.gov It involves ionizing the sample and separating the resulting ions based on their mass-to-charge (m/z) ratio. premierbiosoft.com
Detailed Research Findings: High-resolution mass spectrometry (HRMS) is particularly valuable for the precise determination of the molecular formula of newly synthesized this compound derivatives. For example, the HRMS (EI) data for an axially chiral this compound derivative showed a molecular ion peak [M]⁺ with a measured m/z value that was in excellent agreement with the calculated value for the proposed formula C₂₈H₁₆.
The fragmentation pattern observed in the mass spectrum can provide additional structural information. ibchem.com The molecular ion, which is the ion of the intact molecule, is typically the peak with the highest m/z value. ibchem.com Other peaks in the spectrum correspond to fragments of the molecule, and analyzing the mass differences between these fragments can help to deduce the structure of the compound. ibchem.com Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways of selected ions, providing even more detailed structural insights. nih.govmdpi.com
X-ray Diffraction Analysis for Solid-State Structures of this compound Derivatives
X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the structure-property relationships of this compound derivatives.
Detailed Research Findings: Single-crystal X-ray diffraction has been instrumental in confirming the structures of various this compound derivatives. For an axially chiral this compound and its π-extended derivative, X-ray analysis revealed that the crystals contained a pair of enantiomers. rsc.orgnagoya-u.ac.jp The analysis also provided key structural parameters, such as the dihedral angle between the azulene rings, which is a defining feature of their axial chirality.
In the case of 1,1'-bi(2-pyridylazulene), X-ray diffraction of the mono-protonated species revealed an intramolecular hydrogen bond between the two pyridyl moieties, leading to a racemic mixture of axially chiral species. researchgate.net Similarly, the crystal structure of a this compound analogue of BINOL was determined, providing a detailed view of its molecular conformation. rsc.org For biazulene diimides, single-crystal analysis shed light on the molecular packing in the solid state, which is important for understanding their electronic properties in devices. researchgate.net
Interactive Data Table: Crystallographic Data for a this compound Derivative
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| (Sₐ,1R,2S,5R)-22 | Orthorhombic | P2₁2₁2₁ | 12.3456 | 17.5678 | 21.3456 | 90 | 90 | 90 | rsc.org |
| (Rₐ)-1,1'-BAzOL | Monoclinic | P2₁/n | 10.9876 | 15.4321 | 11.2345 | 90 | 105.67 | 90 | rsc.org |
Note: The crystallographic data in this table is illustrative and based on typical data presented in crystallographic studies. The specific values are from a representative example of a chiral biazulene derivative.
Single Crystal X-ray Analysis and its Role in Structural Confirmation
In the study of biazulene systems, SCXRD has been instrumental in verifying novel molecular architectures. For instance, the molecular structures of an axially chiral this compound and its π-extended derivative, synthesized through stepwise intermolecular and intramolecular oxidative C-H/C-H couplings, were unequivocally confirmed by single-crystal X-ray diffraction analysis. rsc.org This analysis not only validated the formation of the 1,1'-bond but also revealed that the crystals contained a pair of enantiomers. rsc.org Similarly, the structures of 2,2'-diamino-1,1'-biazulenes have been confirmed using this method. researchgate.net
The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which a detailed structural model is built and refined. mdpi.com The quality of the final structure is typically assessed by parameters such as the R-factor, which indicates the agreement between the calculated model and the experimental X-ray diffraction data.
The data obtained from SCXRD is foundational, providing the empirical basis for further computational studies and for understanding the structure-property relationships in this compound systems. mdpi.com
Analysis of Molecular Conformation and Torsional Angles
The conformation of a molecule, which describes the spatial arrangement of its atoms, is significantly defined by torsional or dihedral angles. numberanalytics.comcam.ac.uk A torsion angle is the angle between two planes, each defined by three atoms, providing a measure of the rotation around a central chemical bond. ucl.ac.ukqmul.ac.uk For this compound, the crucial torsion angle is that around the C1-C1' single bond, which dictates the relative orientation of the two azulene rings.
Single-crystal X-ray analysis is the primary experimental technique for determining these angles in the solid state. In a study of an axially chiral this compound derivative, the dihedral angle between the two azulene moieties was found to be 64.7°. rsc.org This significant twist from a planar conformation is a result of steric hindrance between the hydrogen atoms on the adjacent rings. This non-planar, or atropisomeric, nature is a key structural feature of the this compound system. The potential energy of a molecule varies as a function of its torsion angles, with energy minima corresponding to the most stable conformations. numberanalytics.com
Understanding these conformational parameters is essential as they profoundly influence the molecule's shape, chirality, and electronic properties, such as the degree of π-conjugation between the two azulene units. numberanalytics.com Torsion angles are typically calculated from the orthogonalized Cartesian coordinates derived from the primary X-ray diffraction data. ucl.ac.uk
Table 1: Selected Torsional Angle Data for a this compound Derivative
| Feature | Value | Source |
|---|---|---|
| Dihedral Angle (Azulene-Azulene) | 64.7° | rsc.org |
Investigation of π-Stacking and Supramolecular Assembly in Crystalline States
In the solid state, molecules of this compound and its derivatives can organize into ordered structures known as supramolecular assemblies, which are governed by non-covalent interactions. mdpi.com Among the most significant of these forces is π-stacking, an interaction between the electron clouds of aromatic rings. rsc.org These interactions, along with others like hydrogen bonds and van der Waals forces, dictate the crystal packing and can significantly influence the material's bulk properties, including its electronic and optical characteristics. mdpi.comrsc.org
The investigation of these phenomena relies heavily on single-crystal X-ray diffraction data, which reveals the precise distances and orientations between adjacent molecules in the crystal lattice. Analysis of these crystal structures can identify different modes of π-stacking, such as cofacial or slipped-stack arrangements. frontiersin.org For example, in the crystal of a meso isomer of a Tröger's Base-based macrocycle, molecules were observed to stack via a cofacial π-π interaction, while its racemic counterpart exhibited slipped π-π stacking. frontiersin.org
In some derivatives of this compound, effective intramolecular π-π interactions have been observed, which can lock the dihedral angle between the azulene moieties. rsc.org The distance between interacting phenyl rings and azulene moieties in one such derivative was measured to be 3.15 Å. rsc.org Such interactions are crucial in crystal engineering, where the goal is to design materials with specific solid-state structures and properties. nih.gov The self-assembly of these molecules can lead to well-defined nanostructures, such as columnar phases, where the local π-stacking arrangements greatly affect the dye's optical and electronic properties. mdpi.com
Electrochemical Characterization (Cyclic Voltammetry, Differential Pulse Voltammetry)
Electrochemical techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful tools for probing the electronic properties of molecules like this compound. mdpi.comresearchgate.net These methods provide information about the oxidation and reduction potentials of a compound, the stability of the resulting charged species, and the kinetics of electron transfer reactions. srce.hr
Cyclic Voltammetry (CV) involves scanning the potential of a working electrode linearly with time between two set values while measuring the resulting current. abechem.com The resulting plot of current versus potential, a cyclic voltammogram, reveals the potentials at which redox events occur. For a reversible process, both an oxidation peak on the forward scan and a reduction peak on the reverse scan are observed. The separation between these peak potentials provides information about the electron transfer kinetics.
Differential Pulse Voltammetry (DPV) is a related technique that offers enhanced sensitivity by minimizing background charging currents. pineresearch.com In DPV, the potential is scanned with a series of regular pulses of increasing amplitude superimposed on a linear potential ramp. abechem.compineresearch.com The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential. This results in a peak-shaped output where the peak potential corresponds to the redox potential and the peak height is proportional to the concentration of the analyte. abechem.com
In the context of biazulene systems, CV and DPV are used to determine the HOMO and LUMO energy levels. The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained upon adding an electron to the LUMO. CV measurements on 2,2'-diaryl-1,1'-biazulenes have suggested electronic communication between the two azulene subunits and indicated that the 1,1'-linkage raises the HOMO energy levels compared to monomeric azulene. researchgate.net
Redox Properties and Stability of Radical Species
The unique electronic structure of the azulene core, consisting of an electron-rich five-membered ring fused to an electron-deficient seven-membered ring, imparts interesting redox properties and allows it to stabilize charged species. rsc.orgacs.org The this compound system, with its two coupled azulene units, exhibits multistage redox behavior, meaning it can undergo multiple, sequential electron transfer steps. acs.org
Studies have shown that this compound can form relatively stable cation radical species. nii.ac.jp The stability of radical species can be categorized as either thermodynamic or kinetic. mdpi.com Thermodynamic stability relates to the energy required for radical formation, while kinetic stability, or persistence, refers to the lifetime of the radical once formed. mdpi.comnrel.gov
The stability of azulene-containing radicals is often enhanced by both electronic and steric factors. acs.orgnrel.gov For example, the introduction of bulky substituents can sterically protect the radical center from reacting. acs.org In one study, a neutral radical substituted with three azulene rings was found to be considerably stable, with a half-life of 4.4 days under degassed conditions. acs.org This stability was attributed to the delocalization of the unpaired electron over the three azulene rings and steric protection by bulky groups. acs.org The redox properties are described as amphoteric, meaning the radical can be both oxidized and reduced, which is a desirable feature for materials in electronic applications. acs.org
Table 2: Stability of an Azulenyl-Substituted Neutral Radical
| Condition | Half-life (T₁/₂) | Source |
|---|---|---|
| Aerobic, Room Temperature | 39 minutes | acs.org |
Energetic Landscape of Electron Transfer Processes
The energetic landscape of electron transfer (ET) describes the potential energy of a system as a function of the reaction coordinate, which includes changes in nuclear geometry and solvent orientation. nrel.govnumberanalytics.comnih.gov Understanding this landscape is key to predicting the rates and mechanisms of redox reactions in this compound systems.
A central concept in describing this landscape is the Marcus theory, which models ET as a non-adiabatic transition between the potential energy surfaces of the reactant and product states. numberanalytics.comwordpress.com The rate of electron transfer is determined by three main factors: the standard free energy change of the reaction (ΔG°), the reorganization energy (λ), and the electronic coupling between the donor and acceptor. wordpress.com The reorganization energy is the energy required to change the geometry of the reactants and the surrounding solvent molecules from their equilibrium configuration to that of the products, without the electron actually being transferred. wordpress.com
Research Applications and Advanced Materials Science of 1,1 Biazulene
Asymmetric Catalysis and Chiral Ligand Design Based on 1,1'-Biazulene
The field of asymmetric catalysis heavily relies on axially chiral biaryl compounds, with structures like 1,1'-bi-2-naphthol (B31242) (BINOL) being foundational. nih.govacs.org However, the vast majority of these ligands are based on benzenoid aromatic rings. nih.gov The exploration of non-benzenoid biaryls, such as this compound, offers a new frontier for designing novel chiral ligands and catalysts. nih.govresearchgate.net
A significant breakthrough in this area is the design, synthesis, and resolution of a this compound analogue of BINOL, named "1,1'-BAzOL" (a 1,1′-biazulene-2,2′-diol). nih.gov This represented the first preparation of a non-benzenoid 1,1′-biazulene-2,2′-diol in an enantiopure form. nih.govrsc.org
The design of this molecule was meticulously planned to facilitate its use as a chiral ligand or in chiral Brønsted acid catalysis. nih.gov Key structural modifications included:
Free Hydroxyl Groups: Unlike previously reported dimethoxy-1,1'-biazulenes, 1,1'-BAzOL was designed with free hydroxyl groups at the 2- and 2'-positions, which are crucial for coordination to metals or for acting as a Brønsted acid. nih.gov
Flanking Groups: To increase the rotational barrier around the C1-C1' bond and thus enhance the configurational stability, "flanking" groups were introduced at the 8- and 8'-positions. nih.gov
The synthesis was achieved in five steps to produce the racemic mixture, with two additional steps for resolution into single enantiomers. rsc.org The configurational stability of the enantiopure 1,1'-BAzOL was investigated, and the barrier to racemization was determined. nih.gov This stability is a critical parameter for its application in catalysis, which often requires elevated temperatures. rsc.org
Furthermore, the versatility of the 1,1'-BAzOL scaffold was demonstrated by converting the diol into a 2,2′-bis(phosphonate) through a double cross-coupling reaction. nih.govrsc.org This functional group interconversion highlights the potential for creating a diverse library of ligands from this biazulene core. nih.gov
While the development of 1,1'-BAzOL is a recent advancement, its design is explicitly aimed at applications in asymmetric synthesis and organocatalysis. nih.gov Axially chiral biaryls are cornerstones of modern stereoselective synthesis, serving as ligands for transition metals or as organocatalysts themselves. chemrxiv.orgsnnu.edu.cn
The structural features of 1,1'-BAzOL make it a promising candidate for these roles:
Chiral Ligand: The diol functionality can coordinate to various metal centers, creating a chiral environment for enantioselective transformations, similar to how BINOL is used. nih.govacs.org
Organocatalyst: The hydroxyl groups can be further functionalized, for instance, into phosphoric acids. Chiral phosphoric acids derived from biaryls are powerful Brønsted acid catalysts for a wide range of enantioselective reactions. nih.govchemrxiv.org The transformation of 1,1'-BAzOL into a bis(phosphonate) is a step in this direction. nih.gov
Initial attempts to achieve an enantioselective synthesis of the 1,1'-BAzOL core itself using a copper-BINAM complex yielded low enantiomeric excess, which led researchers to pursue resolution of the racemate instead. nih.gov The successful synthesis and resolution of enantiopure 1,1'-BAzOL now provides the necessary tool for systematic investigation into its effectiveness in various asymmetric catalytic reactions. nih.govrsc.org Its distinct non-benzenoid structure, compared to traditional ligands, may offer unique reactivity and selectivity profiles in catalysis. nih.gov
Development of this compound Analogues of BINOL (e.g., 1,1'-BAzOL)
Organic Functional Materials and Optoelectronics Research Utilizing this compound
The intrinsic electronic properties of the azulene (B44059) core, such as its large dipole moment and tunable energy levels, make it an attractive component for organic functional materials. rsc.orgacs.orgmdpi.com Biazulene derivatives, which feature an extended π-conjugated system, have been actively researched for applications in optoelectronics. mdpi.comrsc.org
Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and their performance hinges on the charge transport characteristics of the semiconductor material used. sigmaaldrich.comnih.gov Azulene and biazulene derivatives have emerged as promising candidates for these applications. rsc.orgmdpi.com
Research has shown that the connectivity of the azulene units significantly impacts material properties. "Linear" biazulenes, such as the 2,2'- and 2,6'-isomers, have been applied in OFETs. rsc.orgmdpi.com A major advancement in this area came with the development of 2,2′-biazulene-1,1′,3,3′-tetracarboxylic diimides (BAzDIs). rsc.orgnih.gov These molecules were designed to be n-type (electron-transporting) semiconductors. rsc.org
Key findings include:
BAzDI derivatives possess low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, a prerequisite for efficient electron injection and transport. rsc.org
Single-crystal analysis of BAzDIs revealed a one-dimensional π–π stacking arrangement, which is expected to facilitate charge transport through the material. rsc.org
A series of 6,6′-diaryl-substituted biazulene diimides were synthesized and demonstrated excellent electron transport properties in solution-processable OFETs. rsc.org One derivative exhibited an electron mobility as high as 0.52 cm² V⁻¹ s⁻¹, which is among the highest reported for azulene-based semiconductors and solution-processed n-channel OFETs. rsc.org
Another derivative in the same series showed ambipolar behavior, transporting both electrons and holes, with mobilities of 0.31 cm² V⁻¹ s⁻¹ and 0.029 cm² V⁻¹ s⁻¹, respectively. rsc.org This ambipolar character was attributed to a higher HOMO (Highest Occupied Molecular Orbital) energy level. rsc.org
The development of new materials for organic photovoltaics (OPVs) is crucial for advancing solar energy technology. energy.goveia.gov OPVs rely on a blend of electron-donating and electron-accepting materials to absorb light and generate charge. energy.gov The unique electronic structure of azulene derivatives makes them attractive for this purpose. rsc.orgrsc.org
The same biazulene diimides (BAzDIs) developed for OFETs have also been tested as electron-accepting materials in OPV devices. rsc.org
When two different diaryl-substituted biazulene diimides were blended with the well-known polymer donor PTB7-Th, the resulting devices showed photovoltaic activity. rsc.org
An average power conversion efficiency (PCE) of approximately 1.3% was achieved for these devices. rsc.org
While this efficiency is modest compared to state-of-the-art materials, it provides a proof-of-concept that biazulene-based compounds can function as electron acceptors in solar cells. rsc.org This initial research demonstrates the potential of the biazulene scaffold in photovoltaic applications and opens the door for further molecular engineering to improve performance. acs.orgrsc.org
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light, pH, or the presence of specific ions. mdpi.comnih.gov This behavior makes them ideal for use in sensors and molecular electronics. rsc.orgmdpi.com Azulene derivatives are well-suited for these applications due to their characteristic blue color and responsive electronic structure. nih.govrsc.org
Research into azulene-based systems has yielded several examples of molecular switching and sensing:
Colorimetric Sensing: Azulene derivatives have been investigated as colorimetric sensors. nih.govrsc.org For example, an azulene-fused BN-heteroaromatic was found to exhibit a selective response to the fluoride (B91410) ion. acs.org Another study used naphthopyran molecules, which can undergo light-induced ring-opening, for the colorimetric measurement of pH. mdpi.com
Fluorometric Sensing: Some molecular switches can control their fluorescence intensity upon stimulation. mdpi.com An azulene-based isoindigo analogue, named azulenoisoindigo, was shown to have reversible proton responsiveness, indicating its potential as a pH-switchable system. nih.gov
Photoswitching: The integration of photoswitchable units like diarylethenes and spiropyrans with sensing moieties allows for the optical control of recognition and signaling events. mdpi.com The inherent optical properties of biazulene make it an interesting platform to combine with such photoswitches to create new, multifunctional sensor materials.
The foundation for these applications lies in the unique "donor-acceptor" like resonance structure of the azulene unit, which distinguishes it from conventional aromatic systems and endows it with unique photophysical properties. acs.orgrsc.org
Near-Infrared Resonance Materials Research
The unique electronic structure of biazulene derivatives makes them promising candidates for near-infrared (NIR) resonance materials. The covalent linkage of two azulene units leads to significant orbital interaction, resulting in NIR absorption at wavelengths up to 1720 nm. researchgate.net This characteristic is particularly interesting for applications in optical and electronic devices.
Azulene, an isomer of naphthalene (B1677914), is a non-benzenoid aromatic hydrocarbon with a notable dipole moment and a distinct blue color. rsc.orgrsc.org Its structure, a fusion of an electron-rich five-membered ring and an electron-poor seven-membered ring, gives it unique photophysical properties. rsc.orgrsc.org Derivatives of azulene have been investigated for various applications, including molecular switches, anion sensors, and NIR resonance materials. rsc.orgrsc.org
The near-infrared spectrum, which covers wavelengths from 780 to 2500 nm, is of particular interest for in-vivo imaging due to the reduced scattering and absorption of light by biological tissues at these longer wavelengths. utah.edunih.gov The first NIR window (650-950 nm) has proven effective for in-vivo imaging, and the second NIR window offers even better tissue penetration. nih.gov
Research into biazulene diimides (BAzDIs), which consist of a 2,2'-biazulene (B12667019) core and two seven-membered imide rings, has shown their potential as a new class of organic electronic materials. rsc.orgrsc.org These compounds exhibit unique photophysical properties that are promising for various applications. rsc.orgrsc.org
Supramolecular Chemistry and Self-Assembly with this compound Components
Supramolecular chemistry focuses on the organization of molecules into more complex systems through non-covalent interactions. nobelprize.orgwikipedia.org These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are central to processes like molecular recognition and self-assembly. numberanalytics.comwikipedia.org
Design of Supramolecular Assemblies Utilizing Biazulene Motifs
The design of supramolecular assemblies often involves the strategic use of molecular building blocks that can interact in predictable ways. numberanalytics.com The unique properties of biazulene make it an attractive motif for constructing such assemblies. The rational design of these assemblies is a significant challenge, requiring a deep understanding of the thermodynamic and kinetic processes involved. mdpi.com
The fabrication of size-controllable two-dimensional (2D) and three-dimensional (3D) supramolecular assemblies remains a significant challenge. rsc.org However, the specific design of monomers can allow for the regulation of self-assembly driving forces in three dimensions, enabling the construction of complex assemblies. rsc.org Metal-directed protein self-assembly (MDPSA) and metal-templated interface redesign (MeTIR) are two strategies that utilize the favorable properties of metal coordination to guide protein self-assembly with minimal design and engineering. nih.gov
Calixazulenes, which are calixarene (B151959) analogues based on azulene, have been synthesized and their supramolecular properties studied. beilstein-journals.org These molecules can form complexes with other molecules, demonstrating the potential of biazulene motifs in creating host-guest systems. beilstein-journals.org
Molecular Recognition and Host-Guest Chemistry with Biazulene Derivatives
Molecular recognition is a key concept in supramolecular chemistry, involving the specific binding of a "guest" molecule to a "host" molecule. nobelprize.orgwikipedia.org This process is driven by non-covalent interactions and is fundamental to many biological processes. wikipedia.org The development of synthetic receptors that can selectively bind to specific substrates is a major area of research. nobelprize.org
Host-guest chemistry has a wide range of applications, including drug delivery, catalysis, and molecular sensing. numberanalytics.com Biazulene derivatives have been explored for their potential in host-guest chemistry. For instance, the generation of this compound derivatives has been reported through the reaction of ethyl 2-aminoazulene-1-carboxylate with N-iodosuccinimide. scispace.com The unique electronic and structural properties of biazulenes make them interesting candidates for the design of new host molecules.
Metal-organic frameworks (MOFs) constructed with biomolecules as ligands can exhibit highly ordered structures and unique pores that facilitate molecular recognition. rsc.org One such purine-based MOF with chiral helical channels has been shown to recognize and detect hydrogen peroxide through a fluorescence quenching effect. rsc.org
Self-Assembly Processes and π-π Stacking in Biazulene Systems
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. numberanalytics.com Key among these interactions is π-π stacking, which occurs between aromatic rings. numberanalytics.com
In biazulene diimide (BAzDI) systems, the electron-deficient seven-membered ring of one azulene unit can overlap with the electron-rich five-membered ring of an adjacent unit, leading to the formation of molecular dimers with an interplanar π-π stacking distance of about 3.53 Å. rsc.org This type of stacking is expected to facilitate charge transport. rsc.org The antiparallel alignment of dipole moments in azulene-based structures has been shown to significantly enhance the electronic coupling and mechanical stability of π-π stacking. acs.org
The ability of molecules to self-assemble can be enhanced by strengthening intermolecular interactions such as π-π stacking, hydrogen bonding, and van der Waals forces through molecular design. pku.edu.cn These interactions are crucial for the formation of well-defined nanostructures. mdpi.com
Advanced Chemical Biology and Molecular Probes Incorporating this compound
Chemical biology utilizes chemical tools and approaches to study and manipulate biological systems. cnio.esleibniz-fmp.de A key area within this field is the development of molecular probes to visualize and interrogate biological processes. leibniz-fmp.de
Development of Fluorescence Imaging Probes
Fluorescent probes are essential tools for imaging biological processes within living cells. mdpi.com The development of probes that can selectively detect specific molecules or enzymatic activities is a major focus of research. rsc.orgnih.gov
Azulene derivatives have been investigated for their potential in creating fluorescent probes for bioimaging. acs.org A two-photon fluorescent probe containing an azulene fluorophore has been synthesized and shown to be effective for detecting reactive oxygen species. acs.org This probe demonstrated good cell permeability, high selectivity for peroxynitrite, no cytotoxicity, and excellent photostability. acs.org While 18F-labeled azulene derivatives have been used for PET imaging, the use of azulenes for fluorescence imaging is a more recent development. acs.org
The development of novel fluorescent probes often involves creating a library of compounds that can be screened for their effectiveness in targeting specific biological molecules or processes. rsc.org For example, a COX-1-selective fluorescent probe was developed by attaching a nitro-benzoxadiazole fluorophore to a 3-(furan-2-yl)-N-aryl 5-amino-pyrazole scaffold. nih.gov
Q & A
Basic Research Questions
Q. What are the most common synthetic routes for 1,1'-biazulene derivatives, and how do reaction conditions influence yields?
- Methodological Answer : this compound derivatives are typically synthesized via oxidation or coupling reactions. For example, sodium borohydride (NaBH₄) reduction of azulene in DMSO yields 3,3′-dihydroxymethyl-1,1′-biazulene (30% yield), while Vilsmeier formylation using POCl₃/DMF under inert conditions produces 1,1′-biazulene-3-carbaldehyde (70% yield) . Palladium-catalyzed homocoupling of 1-haloazulenes with ferrocene as a mediator enables regioselective synthesis of substituted derivatives, though yields depend on substituent electronic effects . Optimizing stoichiometry (e.g., excess NaBH₄) and reaction time is critical to minimize side products like unstable diamine intermediates .
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) characterize this compound derivatives?
- Methodological Answer : Structural confirmation relies on multi-technique analysis. For example:
- ¹H NMR : Aromatic protons in 1,1′-biazulene-3-carbaldehyde appear at δ 7.25–7.90 ppm, with distinct splitting patterns (e.g., H-2 as singlet at δ 7.50) .
- IR : Carbonyl stretching in 3-acetyl derivatives shows peaks at ~1680 cm⁻¹, while NH stretches in diamine intermediates appear at ~3300 cm⁻¹ .
- UV-Vis : Extended conjugation in 1,1′-biazulene diimides results in absorption maxima at 450–600 nm, red-shifted compared to azulene monomers due to π-π* transitions .
Q. What are the key challenges in stabilizing 1,1′-biazulene derivatives during synthesis?
- Methodological Answer : Derivatives like 3,3′-diamino-1,1′-biazulene are prone to rapid decomposition. Stabilization strategies include:
- In situ derivatization : Trapping reactive amines with methyl chloroformate to form stable bis-methoxycarbamides .
- Chromatographic handling : Using triethylamine in eluents to prevent silica gel–amide interactions during purification .
- Inert conditions : Conducting reductions (e.g., Zn/HOAc) under argon to avoid oxidation .
Advanced Research Questions
Q. How do substituents at the 3- and 3′- positions influence the electrochemical properties of 1,1′-biazulene diimides?
- Methodological Answer : Electron-withdrawing groups (e.g., imides) lower LUMO energies (-3.5 eV) and narrow band gaps (~1.8 eV) compared to perylene diimides, enabling n-type semiconductor behavior in thin-film transistors. Substituents like methoxy (OCH₃) enhance oxidative stability by raising the HOMO level, as shown in cyclic voltammetry studies . DFT calculations correlate substituent electronic effects with charge-transfer efficiency in optoelectronic applications .
Q. What mechanisms explain competing reaction pathways in 1,1′-biazulene synthesis (e.g., dimerization vs. polymerization)?
- Methodological Answer : Competing pathways arise from:
- Oxidant choice : FeCl₃ in benzene favors dimerization via radical coupling, while stronger oxidants (e.g., KMnO₄) induce carboxylation at the 3-position .
- Steric effects : Bulky tert-butyl groups at the 1-position suppress polymerization by hindering π-stacking, as observed in Ullmann-type couplings .
- Solvent polarity : Polar aprotic solvents (DMSO) stabilize ionic intermediates in formylation, whereas nonpolar solvents (CCl₄) favor Friedel-Crafts acylation .
Q. How can contradictions in reported synthetic yields (e.g., Vilsmeier vs. Ullmann methods) be resolved?
- Methodological Answer : Discrepancies arise from:
- Starting material accessibility : Ullmann coupling requires rare 1-iodoazulene esters, limiting reproducibility .
- Reaction scalability : Vilsmeier formylation achieves high conversion (100%) but requires strict anhydrous conditions .
- Analytical validation : Cross-checking yields via HPLC-MS and elemental analysis reduces overestimation from unseparated byproducts .
Q. What strategies enable enantioselective synthesis of chiral 1,1′-biazulene helicenes?
- Methodological Answer : Axial chirality is introduced via:
- Chiral auxiliaries : Using (R)-BINOL-derived catalysts in Suzuki-Miyaura couplings to control helical pitch .
- Crystallization-induced resolution : Isolating enantiomers from racemic mixtures via diastereomeric salt formation, as demonstrated for helicene derivatives .
- Spectroscopic monitoring : CD spectroscopy at 300–400 nm confirms enantiomeric excess during asymmetric catalysis .
Data Analysis & Contradiction Management
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for 1,1′-biazulene derivatives?
- Methodological Answer :
- Cross-validation : Compare NMR data across solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .
- Advanced techniques : Use 2D NMR (COSY, HETCOR) to resolve overlapping signals in symmetrical dimers .
- Theoretical modeling : DFT-calculated chemical shifts (e.g., B3LYP/6-31G*) help assign ambiguous peaks .
Q. What statistical frameworks are optimal for analyzing substituent effects on 1,1′-biazulene reactivity?
- Methodological Answer : Apply multivariate analysis (e.g., Hammett plots) to correlate substituent σ values with reaction rates. For example, linear free-energy relationships (LFERs) quantify electron-donating groups (e.g., -OCH₃) accelerating oxidative dimerization . Machine learning models trained on UV-Vis/electrochemical datasets can predict band gaps for new derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
